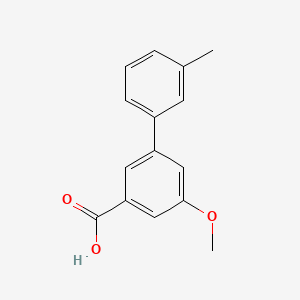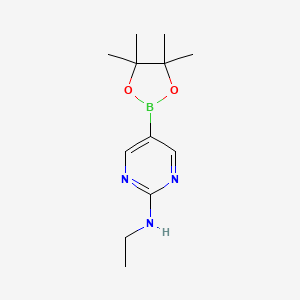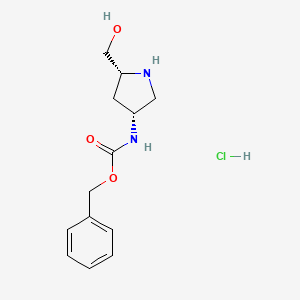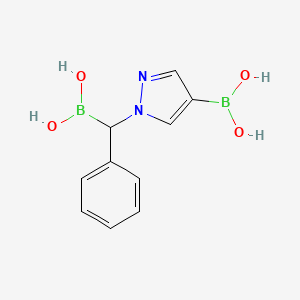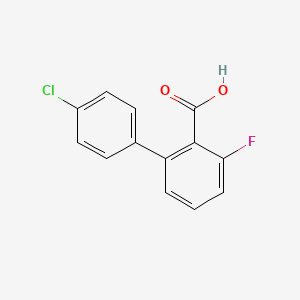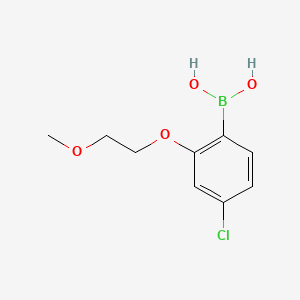
4-CHLORO-2-(2-METHOXYETHOXY)PHENYLBORONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-2-(2-METHOXYETHOXY)PHENYLBORONIC ACID: is an organoboron compound with the molecular formula C9H12BClO4 and a molecular weight of 230.46 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-CHLORO-2-(2-METHOXYETHOXY)PHENYLBORONIC ACID typically involves the reaction of 4-chloro-2-(2-methoxyethoxy)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the boronic acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving 4-CHLORO-2-(2-METHOXYETHOXY)PHENYLBORONIC ACID.
Oxidation: The compound can undergo oxidation to form the corresponding phenol derivative.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Electrophiles: For substitution reactions
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenol Derivatives: From oxidation reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Catalysis: Acts as a reagent in various catalytic processes.
Biology and Medicine:
Drug Development: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: Employed in the development of bioconjugates for targeted drug delivery.
Industry:
Material Science: Utilized in the production of advanced materials, including polymers and nanomaterials.
Agriculture: Used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-CHLORO-2-(2-METHOXYETHOXY)PHENYLBORONIC ACID in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product . The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
2-Chlorophenylboronic Acid: Similar in structure but lacks the methoxyethoxy group, affecting its reactivity and solubility.
4-Chloro-2-(methoxymethoxy)phenylboronic Acid: Similar but with a different ether group, which can influence its chemical properties.
Uniqueness:
Functional Groups: The presence of the methoxyethoxy group in 4-CHLORO-2-(2-METHOXYETHOXY)PHENYLBORONIC ACID enhances its solubility and reactivity compared to simpler boronic acids.
Reactivity: The compound’s unique structure allows for selective reactions, making it valuable in complex organic synthesis.
Properties
IUPAC Name |
[4-chloro-2-(2-methoxyethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO4/c1-14-4-5-15-9-6-7(11)2-3-8(9)10(12)13/h2-3,6,12-13H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYQTKHBUWZDKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OCCOC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681699 |
Source


|
| Record name | [4-Chloro-2-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256354-97-8 |
Source


|
| Record name | [4-Chloro-2-(2-methoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
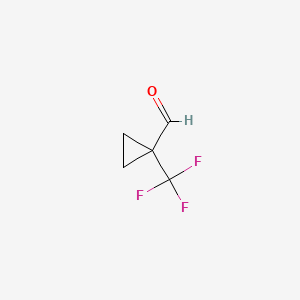
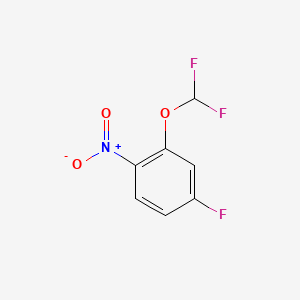

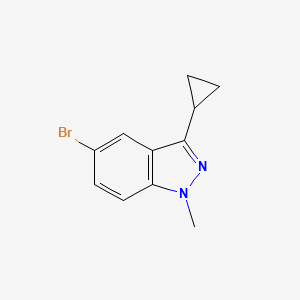


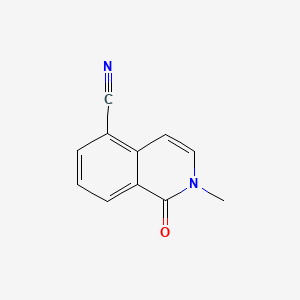
![[13C]-9-Methylfluorene-9-carboxylic acid](/img/structure/B595165.png)
